molecular formula C11H14ClNO B581725 2-Benzoylpyrrolidine hydrochloride CAS No. 138371-64-9

2-Benzoylpyrrolidine hydrochloride

Cat. No. B581725
M. Wt: 211.689
InChI Key: SDXIWJXHEFXGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Benzoylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .

Scientific Research Applications

Synthetic Applications

Recyclization Reactions : 2-Benzoylpyrrolidine derivatives have been used in recyclization reactions to synthesize γ-aminopropylpyrazoles and pyrimidines, highlighting their utility in creating heterocyclic compounds which are pivotal in pharmaceutical chemistry (Shvidenko et al., 2010).

Catalytic Arylation : Research has shown that halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides can serve as chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids, indicating the role of 2-benzoylpyrrolidine derivatives in facilitating selective and catalytic arylation processes without the need for a directing group (Belokon’ et al., 2002).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Studies have explored the inhibition efficiency of 2-benzoylpyrrolidine derivatives on the corrosion of mild steel in hydrochloric acid solutions. These compounds show potential as corrosion inhibitors due to their structure-dependent electron donor properties, which increase with inhibitor concentration and decrease with temperature (James et al., 2009).

Biocatalysis and Green Chemistry

Enantioselective Bioreduction : The asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols has been achieved using novel biocatalysts. This approach demonstrates the potential of 2-benzoylpyrrolidine derivatives in green chemistry, offering an environmentally friendly alternative for the synthesis of chiral alcohols, which are crucial intermediates in pharmaceutical manufacturing (Xu et al., 2017).

Advanced Synthesis Techniques

Fluorinative Ring Opening : The formal fluorinative ring opening of 2-benzoylpyrrolidines has been developed, utilizing [1,2]-phospha-Brook rearrangement. This method provides an efficient access to 2-aryl-3-fluoropiperidines, showcasing the versatility of 2-benzoylpyrrolidine derivatives in facilitating complex organic transformations (Kondoh et al., 2021).

properties

IUPAC Name

phenyl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXIWJXHEFXGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.